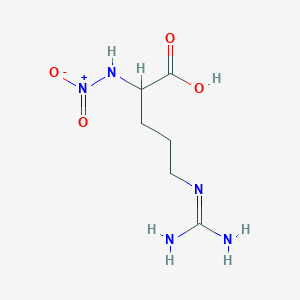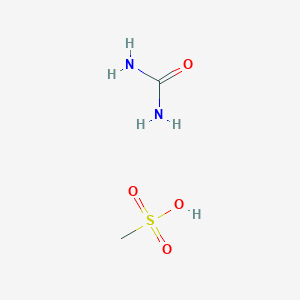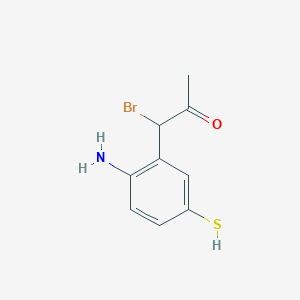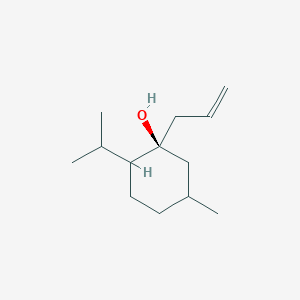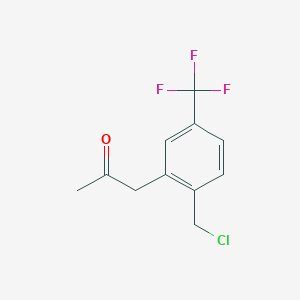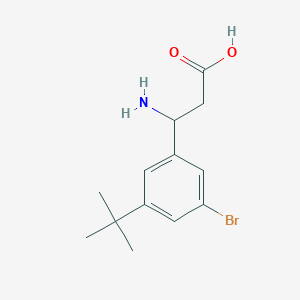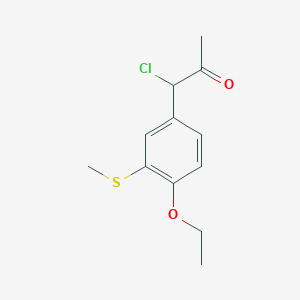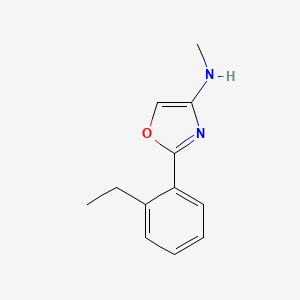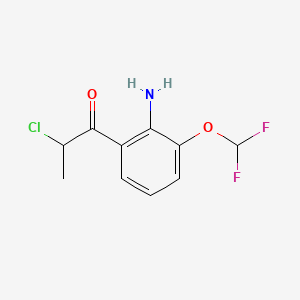
1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C10H11ClF2NO2 This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-(difluoromethoxy)benzene and 2-chloropropanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield carboxylic acids or ketones.
- Reduction may produce alcohols or amines.
- Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to specific sites on these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one: A similar compound with a propanone moiety instead of chloropropanone.
1-(2-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one: A brominated analog with similar structural features.
Uniqueness
1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one is unique due to the presence of both difluoromethoxy and chloropropanone groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10ClF2NO2 |
|---|---|
Peso molecular |
249.64 g/mol |
Nombre IUPAC |
1-[2-amino-3-(difluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10ClF2NO2/c1-5(11)9(15)6-3-2-4-7(8(6)14)16-10(12)13/h2-5,10H,14H2,1H3 |
Clave InChI |
JZHZQRYHUNDIDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C(=CC=C1)OC(F)F)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


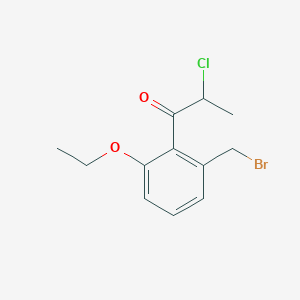
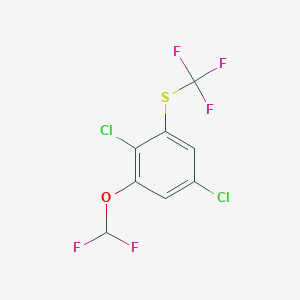
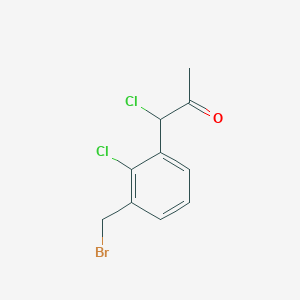
![N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B14057053.png)
